2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide

HIV-1 integrase strand-transfer inhibition naphthyridinone SAR

This 1,8-naphthyridin-4-one derivative is essential for HIV-1 integrase strand-transfer inhibitor research. Its unique C3-benzoyl ketone and N-benzylacetamide combination is critical for SAR studies on two-metal chelation pharmacophore engagement, lipophilic efficiency, and antiviral potency. Procuring this exact substitution pattern ensures experimental reproducibility, as close analogs with C3-carboxamide or N-aryl groups show divergent biological outcomes. Use as a chemical probe to interrogate the C7-methyl effect on integrase inhibition and GPCR selectivity.

Molecular Formula C25H21N3O3
Molecular Weight 411.461
CAS No. 894906-19-5
Cat. No. B2572310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide
CAS894906-19-5
Molecular FormulaC25H21N3O3
Molecular Weight411.461
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4
InChIInChI=1S/C25H21N3O3/c1-17-12-13-20-24(31)21(23(30)19-10-6-3-7-11-19)15-28(25(20)27-17)16-22(29)26-14-18-8-4-2-5-9-18/h2-13,15H,14,16H2,1H3,(H,26,29)
InChIKeyRPFSDRJKPDRNHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide (CAS 894906-19-5): Baseline Chemical Identity and Core Scaffold


2-(3-Benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide (CAS 894906-19-5, molecular formula C25H21N3O3, molecular weight 411.5 g/mol) is a fully synthetic small molecule belonging to the 1,8-naphthyridin-4-one class . Its architecture integrates a 7-methyl-1,8-naphthyridin-4-one core, a C3-benzoyl substituent, and an N1-acetamide side chain terminating in an N-benzyl group. This substitution pattern places it within a broader series of naphthyridinone derivatives that have been systematically investigated as HIV-1 integrase strand-transfer inhibitors, where both the N1-acetamide substituent and the C3-carbonyl group are critical pharmacophoric elements [1]. The compound is primarily available from screening compound suppliers and has been catalogued in chemical databases including ChemSrc and PubChem, though published bioactivity data remain sparse relative to more extensively profiled naphthyridinone analogs.

Why In-Class Naphthyridinone Analogs Cannot Simply Substitute for 2-(3-Benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide


Within the naphthyridinone integrase inhibitor series, systematic structure–activity relationship (SAR) studies have demonstrated that seemingly minor modifications at the N1-acetamide substituent, the C3-carbonyl group, and the C7-position produce large-magnitude changes in integrase enzyme inhibition, antiviral potency in peripheral blood mononuclear cell (PBMC) assays, human serum protein binding, and in vivo pharmacokinetic profiles [1]. Specifically, the Johns et al. (2014) investigation established that the combination of N1-substituent identity and C3-amide group determines not only enzymatic IC50 but also ligand lipophilic efficiency and antiviral EC50, with certain pairings yielding nanomolar strand-transfer inhibition while others lose activity entirely [1]. Consequently, the C3-benzoyl ketone and N-benzylacetamide combination present in this compound cannot be assumed interchangeable with C3-carboxamide, C3-ester, N-methylacetamide, or N-phenylacetamide analogs without risking substantial loss of target engagement or altered drug-like properties. Direct experimental comparison data for this specific compound are limited; however, the established SAR framework underscores that procurement of the exact substitution pattern is essential for experimental reproducibility in integrase-related assays, and procurement of a close analog without confirmatory bridging data may yield divergent biological outcomes.

Quantitative Differentiation Evidence for 2-(3-Benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide vs. Closest Analogs


C3-Benzoyl Ketone vs. C3-Carboxamide: Divergent Integrase Inhibition Potential Predicted by Class-Level SAR

The Johns et al. (2014) systematic SAR study of N1-acetamide-substituted naphthyridinone HIV-1 integrase inhibitors evaluated a panel of C3-amide variants (including primary carboxamide, N-methylamide, N,N-dimethylamide, and N-phenylamide) in parallel with integrase enzyme inhibition and PBMC antiviral assays [1]. While that study did not directly include the C3-benzoyl ketone found in the target compound, it established that the electronic character and hydrogen-bonding capacity of the C3 substituent is a primary determinant of two-metal chelation pharmacophore engagement, with C3-carboxamide analogs achieving low nanomolar strand-transfer IC50 values that could not be replicated with other C3 substituent types [1]. The target compound's C3-benzoyl ketone lacks the hydrogen-bond donor capacity of a primary amide and exhibits different electronic distribution, predicting a distinct inhibition profile compared to the C3-carboxamide naphthyridinones characterized in the primary literature. This structural divergence is likely to produce a different integrase inhibition potency and selectivity window, making this compound a potentially useful tool for probing C3-carbonyl substituent effects within the naphthyridinone pharmacophore.

HIV-1 integrase strand-transfer inhibition naphthyridinone SAR

N-Benzylacetamide vs. N-Phenylacetamide Side Chain: Physicochemical and Predicted PK Differentiation

The Johns et al. (2014) study incorporated lipophilicity (calculated logD) and human serum protein binding measurements as key optimization parameters for N1-acetamide naphthyridinones, demonstrating that the N1 substituent identity directly influences both properties, which in turn correlate with antiviral activity in PBMC assays [1]. The target compound bears an N-benzylacetamide side chain (N1-CH2CONHCH2Ph), which differs from the N-phenylacetamide analog (CAS 894903-42-5, N1-CH2CONHPh, molecular weight 397.43 g/mol) by the insertion of a methylene spacer between the amide nitrogen and the aromatic ring. This structural difference is expected to produce: (i) higher calculated logD for the N-benzyl derivative due to the additional methylene unit increasing lipophilicity; (ii) differential hydrogen-bonding geometry at the amide NH; and (iii) altered metabolic stability based on the well-established susceptibility of benzylamine vs. aniline moieties to oxidative metabolism. The 3-chlorophenyl analog (ChemDiv E999-0022, molecular weight 431.88 g/mol, calculated logP 5.12) further illustrates how N-aryl substitution modulates physicochemical properties within this series.

lipophilicity protein binding N1-acetamide substituent effects

C7-Methyl vs. C7-H: Impact on Electron Density and Predicted Binding Affinity

The target compound bears a methyl group at the C7-position of the 1,8-naphthyridin-4-one core. The des-methyl analog—2-(3-benzoyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide—has been catalogued as a distinct chemical entity . While direct comparative bioactivity data between these two compounds are not publicly available, the electron-donating effect of the C7-methyl group is expected to modulate the electron density of the naphthyridinone ring system, which in the broader naphthyridinone integrase inhibitor class has been shown to influence metal-chelation geometry at the catalytic site [1]. The Johns et al. SAR framework evaluated substituents at multiple positions and established that ring electronics contribute to integrase inhibition potency [1]. The presence of the C7-methyl also distinguishes this compound from earlier-generation naphthyridinone leads that lack this substitution, potentially offering differentiated solubility and metabolic stability characteristics relevant to in vitro assay performance.

C7-substituent electron-donating group naphthyridinone core

Cross-Study Comparison with CHEMBL1596100 (4-Fluorobenzoyl Analog): Evidence for Differential Biological Activity

CHEMBL1596100 is the closest publicly bioactivity-annotated analog of the target compound, differing only by a single 4-fluoro substitution on the C3-benzoyl phenyl ring (SMILES: Cc1ccc2c(=O)c(C(=O)c3ccc(F)cc3)cn(CC(=O)NCc3ccccc3)c2n1; MW 429.1 Da) [1]. This analog has been screened against the human relaxin family peptide receptor 1 (RXFP1) and exhibited a potency pIC50 of 4.45, corresponding to an IC50 of approximately 35 μM [1]. While this represents relatively weak activity at RXFP1, it provides a quantitative benchmark that the target compound—lacking the 4-fluoro substituent—may exhibit a different potency and selectivity profile. The 4-fluoro substitution in CHEMBL1596100 increases molecular weight by +18 Da relative to the target compound (MW 411.5 Da) and alters the electronic character of the benzoyl ring, which may affect both target engagement and off-target interactions. This single-point structural difference demonstrates that even subtle modifications to the benzoyl ring produce measurable changes in biological activity, underscoring the importance of procuring the exact unsubstituted benzoyl derivative for reproducible experimental outcomes.

RXFP1 relaxin receptor selectivity profiling

Recommended Research Application Scenarios for 2-(3-Benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide Based on Differentiation Evidence


HIV-1 Integrase SAR Probe: Exploring C3-Benzoyl Ketone Pharmacophore Space

The target compound is best deployed as a chemical probe in HIV-1 integrase structure–activity relationship (SAR) studies that aim to investigate the effect of replacing the C3-carboxamide (well-characterized in the Johns et al. 2014 series [1]) with a C3-benzoyl ketone. Because the C3 substituent identity is a primary determinant of two-metal chelation pharmacophore engagement and antiviral potency in the naphthyridinone class, this compound enables direct interrogation of whether a ketone carbonyl can functionally substitute for an amide carbonyl at this position. Procurement of this specific C3-benzoyl variant—rather than a C3-amide surrogate—is essential to avoid confounding the SAR interpretation with structural features not present in the compound of interest.

N1-Benzylacetamide Side Chain Profiling in Cellular Antiviral Assays

Based on the established importance of the N1-acetamide substituent for lipophilicity, human serum protein binding, and PBMC antiviral activity demonstrated in the naphthyridinone integrase inhibitor series [1], this compound can serve as the N-benzylacetamide reference point in a systematic side-chain profiling panel. Comparing it against the N-phenylacetamide analog (CAS 894903-42-5) and the N-(3-chlorophenyl)acetamide analog (ChemDiv E999-0022) in parallel integrase enzyme and cell-based assays would generate quantitative SAR data mapping the effect of benzyl vs. aryl substitution on antiviral potency and cytotoxicity. Such a panel provides procurement-driven experimental design where each analog is selected for a specific structural variable.

Selectivity Profiling Against RXFP1 and Related Class A GPCRs

Given that the closest annotated analog CHEMBL1596100 (4-fluorobenzoyl variant) exhibits measurable though weak RXFP1 activity (pIC50 4.45, ~35 μM) [2], the target compound—differing only by the absence of the 4-fluoro substituent—can be used in a selectivity panel to determine whether the unsubstituted benzoyl phenotype alters GPCR off-target engagement. This application scenario is relevant for laboratories conducting broader selectivity profiling of naphthyridinone-based probe compounds, where understanding the contribution of aryl ring electronics to receptor-level selectivity is a key objective.

C7-Methyl Group Contribution to Naphthyridinone Pharmacophore Characterization

The target compound can be paired with its des-methyl analog (2-(3-benzoyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide) in matched molecular pair analysis to quantify the contribution of the C7-methyl group to integrase inhibition, cellular permeability, and metabolic stability. Within the broader naphthyridinone class, ring electronics and substitution patterns have been shown to influence metal-chelation geometry and potency [1]; a matched-pair experiment using these two compounds would generate the first quantitative data on the C7-methyl effect in the C3-benzoyl series context, providing unique value not obtainable from commercially available C3-amide analogs.

Quote Request

Request a Quote for 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.